N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4S2/c22-13-5-8-15(9-6-13)30(27,28)12-20(26)23-14-7-10-16(18(25)11-14)21-24-17-3-1-2-4-19(17)29-21/h1-11,25H,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKCSFXMYXAHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and neuroprotective domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety, known for its biological activity.
- A hydroxyl group at the 3-position of the phenyl ring, which may enhance its reactivity.
- A sulfonamide group, which is significant in medicinal chemistry for its diverse biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound.
In Vitro Studies
- Antibacterial Activity :
- Compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains, indicating strong antibacterial properties .
- Antifungal Activity :
The mechanisms behind the antimicrobial effects are still under investigation but may involve:
- Inhibition of cell wall synthesis.
- Disruption of membrane integrity.
- Interference with metabolic pathways essential for bacterial survival.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly through inhibition of enzymes involved in neurodegenerative diseases.
Enzyme Inhibition
- Monoamine Oxidase (MAO) Inhibition :
-
Cholinesterase Inhibition :
- The compound may also inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease pathology due to its role in acetylcholine degradation. In vitro assays have indicated that certain thiazole derivatives possess significant AChE inhibitory activity, potentially enhancing cholinergic function .
Table 1: Summary of Biological Activities
| Activity Type | Compound Reference | MIC (µg/mL) | Enzyme Inhibition | Notes |
|---|---|---|---|---|
| Antibacterial | Similar Thiazoles | 1 | - | Effective against resistant strains |
| Antifungal | Similar Thiazoles | <10 | - | Broad-spectrum activity |
| MAO-B Inhibition | Compound 4g | - | Yes | Significant reduction in immobility time |
| AChE Inhibition | Compound 3i | IC50 = 2.7 | Yes | Potential therapeutic for Alzheimer's |
Research Findings
In a study assessing the neuroprotective effects through behavioral tests, certain compounds exhibited reduced immobility times in forced swim tests, indicating potential antidepressant-like effects . Additionally, molecular docking studies revealed favorable binding interactions with target enzymes, supporting their role as effective inhibitors .
Scientific Research Applications
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Research indicates that derivatives of thiazole, including those with similar structural motifs, exhibit significant cytotoxic effects.
- Case Study : In a study by Evren et al. (2019), novel thiazole derivatives were synthesized and tested against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. One compound demonstrated an IC50 value of 23.30 ± 0.35 mM, indicating strong selectivity against these cell lines .
-
Table 1: Anticancer Activity of Thiazole Derivatives
Compound Cell Line IC50 (mM) Compound 19 A549 (Lung) 23.30 ± 0.35 Compound 20 U251 (Glioblastoma) Not specified
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, which has been explored in various studies.
- Research Findings : A recent study assessed the antimicrobial efficacy of thiazole-based compounds, revealing synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole against several pathogens .
-
Table 2: Antimicrobial Efficacy
Compound Pathogen Tested Synergistic Effect Compound A (Thiazole derivative) E. coli Yes
Anti-inflammatory Effects
Research has also indicated that compounds with similar structures may exhibit anti-inflammatory properties.
- Case Study : In a review summarizing the bioactivity of benzimidazole derivatives, it was noted that certain derivatives demonstrated significant anti-inflammatory effects compared to standard drugs like indomethacin . This suggests that N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide may also possess such properties due to its structural similarities.
Fluorescent Properties
The compound has been noted for its potential fluorescent properties, making it suitable for applications in bioimaging and fluorescence microscopy.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyphenyl group undergoes oxidation under acidic or alkaline conditions. For example:
-
Reagents : Potassium permanganate (KMnO₄) in H₂SO₄ or H₂O₂ in basic media.
-
Products : Formation of quinone derivatives via hydroxyl group oxidation.
| Reaction Type | Conditions | Major Product | Yield* |
|---|---|---|---|
| Oxidation | KMnO₄/H⁺ | Quinone analog | ~65% |
*Yields approximated from analogous hydroxyphenyl oxidations .
Reduction Reactions
The sulfonyl (-SO₂-) and acetamide (-CONH-) groups are susceptible to reduction:
-
Sulfonyl Reduction : Catalytic hydrogenation (H₂/Pd-C) converts -SO₂- to -S-.
-
Acetamide Reduction : LiAlH₄ reduces -CONH- to -CH₂NH₂.
| Reaction Site | Reagents | Product |
|---|---|---|
| Sulfonyl | H₂/Pd-C, EtOH | Thioether (-S-) derivative |
| Acetamide | LiAlH₄, THF | Ethylamine-linked compound |
Nucleophilic Substitution
The fluorophenylsulfonyl group participates in nucleophilic aromatic substitution (NAS):
-
Reagents : Amines (e.g., NH₃, alkylamines) or thiols in the presence of NaH.
-
Mechanism : Electron-withdrawing -SO₂- group activates the fluorophenyl ring for attack by nucleophiles, displacing fluoride .
Example :
Electrophilic Aromatic Substitution
The benzo[d]thiazole ring undergoes electrophilic substitution at the 5- or 7-positions due to electron-donating effects of the thiazole nitrogen :
-
Common Reactions : Nitration, sulfonation, or halogenation.
-
Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination).
| Position | Electrophile | Product |
|---|---|---|
| 5 | NO₂⁺ | 5-Nitrobenzo[d]thiazole |
| 7 | Cl⁺ | 7-Chlorobenzo[d]thiazole |
Hydrolysis of Acetamide
The acetamide group hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis : HCl/H₂O yields carboxylic acid and ammonium chloride.
-
Basic Hydrolysis : NaOH/H₂O produces carboxylate salt and ammonia.
Stability and Degradation
-
pH Stability : Stable in pH 4–9 but degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions.
-
Photodegradation : Exposure to UV light causes cleavage of the sulfonyl group, necessitating storage in amber containers.
Mechanistic Insights
-
Sulfonyl Group Reactivity : The -SO₂- moiety enhances electrophilicity of the adjacent fluorophenyl ring, facilitating NAS .
-
Hydrogen Bonding : The hydroxyphenyl group stabilizes intermediates via intramolecular H-bonding during oxidation.
Comparative Reactivity
The fluorophenylsulfonyl group exhibits distinct reactivity compared to chlorophenyl or methylsulfonyl analogs:
| Substituent | NAS Reactivity | Oxidation Resistance |
|---|---|---|
| -F | High | Moderate |
| -Cl | Moderate | Low |
| -CH₃ | Low | High |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenylsulfonyl group in the target compound contrasts with simpler sulfonamides (e.g., compound 15 in Table 1), which lack the sulfonylacetamide linkage. This difference may enhance binding to charged residues in enzymatic pockets .
- Hydroxyphenyl vs.
- Triazole Hybrids : Compounds incorporating triazole-thioether linkages (e.g., ) exhibit broader heterocyclic diversity but may sacrifice metabolic stability compared to the target’s sulfonyl group.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide, and how can reaction yields be optimized?
- Methodology : The compound’s synthesis likely involves coupling reactions between benzo[d]thiazole and sulfonylacetamide intermediates. Key steps include:
- Sulfonylation : Reacting 4-fluorophenylsulfonyl chloride with a suitable acetamide precursor under anhydrous conditions (e.g., dry acetone with K₂CO₃ as a base) .
- Thiazole incorporation : Using a nucleophilic substitution or click chemistry approach to attach the benzo[d]thiazol-2-yl moiety, as seen in analogous compounds .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization (ethanol/water mixtures are effective for acetamide derivatives) .
Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic techniques?
- Methodology :
- NMR spectroscopy : Analyze H and C NMR spectra for characteristic peaks:
- Benzo[d]thiazole protons (δ 7.2–8.5 ppm for aromatic protons).
- Sulfonyl group (δ 3.5–4.0 ppm for -SO₂-CH₂-).
- Hydroxyphenyl resonance (broad singlet near δ 9.5–10.5 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~500–550 Da) .
- X-ray crystallography : If single crystals are obtained, compare bond lengths/angles with similar structures (e.g., mean C–C bond length ≈ 1.39 Å in benzo[d]thiazole derivatives) .
Q. What are the primary challenges in characterizing the solubility and stability of this compound under physiological conditions?
- Methodology :
- Solubility profiling : Use shake-flask methods in PBS (pH 7.4), DMSO, or ethanol. Poor solubility in aqueous buffers may necessitate formulation with cyclodextrins or surfactants .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC. Hydroxyphenyl groups are prone to oxidation; consider antioxidant additives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity and binding mechanisms of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare HOMO-LUMO gaps with bioactive analogs (e.g., gaps < 4 eV correlate with redox activity) .
- Molecular docking : Target enzymes like cyclooxygenase-2 (COX-2) or kinases. The benzo[d]thiazole moiety may bind to hydrophobic pockets, while the sulfonyl group participates in hydrogen bonding .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD values > 2 Å suggest conformational instability .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?
- Methodology :
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation. Poor in vivo activity may stem from rapid clearance (e.g., CYP450-mediated oxidation of the hydroxyphenyl group) .
- Tissue distribution studies : Use radiolabeled analogs (e.g., C-acetamide) to track accumulation in target organs.
- Species-specific differences : Compare metabolic pathways in human vs. rodent liver microsomes .
Q. What strategies are effective for optimizing the selectivity of this compound against off-target proteins?
- Methodology :
- SAR studies : Modify substituents on the benzo[d]thiazole or sulfonyl groups. For example:
- Replace 4-fluorophenyl with bulkier groups (e.g., 4-tert-butyl) to enhance steric hindrance .
- Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic effects .
- Selectivity screening : Use kinase profiling panels (e.g., 100+ kinases) to identify off-target binding. IC₅₀ ratios > 10-fold indicate selectivity .
Q. How can researchers resolve discrepancies in crystallographic data versus spectroscopic predictions for this compound’s conformation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
